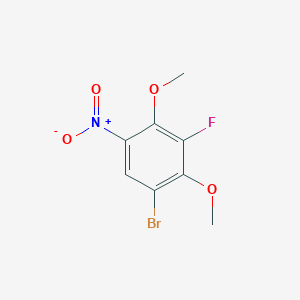
5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene: is an organic compound with the molecular formula C8H7BrFNO4 and a molecular weight of 280.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with two methoxy groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene typically involves the nitration of a precursor compound, followed by bromination and fluorination. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitution reactions occur.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions, where the bromine, fluorine, or nitro groups are replaced by other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehyde or carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
Mecanismo De Acción
The mechanism by which 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 1-Bromo-4,5-dimethoxy-2-nitrobenzene
- 5-Bromo-4-fluoro-2-methylaniline
Comparison:
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid : Similar in structure but contains a boronic acid group instead of a nitro group.
- 1-Bromo-4,5-dimethoxy-2-nitrobenzene : Similar but lacks the fluorine atom.
- 5-Bromo-4-fluoro-2-methylaniline : Contains an amine group instead of methoxy groups.
Uniqueness: 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene is unique due to the specific combination of bromine, fluorine, nitro, and methoxy groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H7BrFNO4 |
|---|---|
Peso molecular |
280.05 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2,4-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3 |
Clave InChI |
ZSBXXNHBCIHHJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


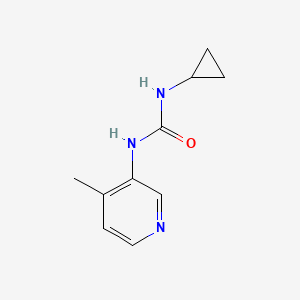
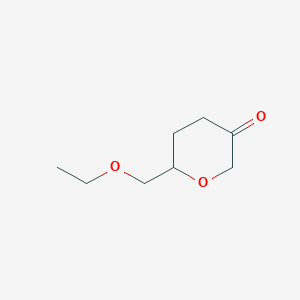
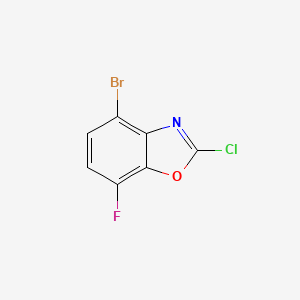
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)

![2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12863822.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
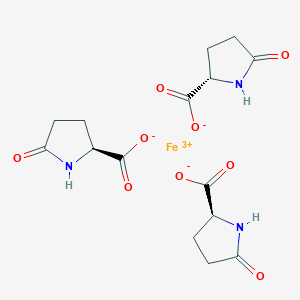

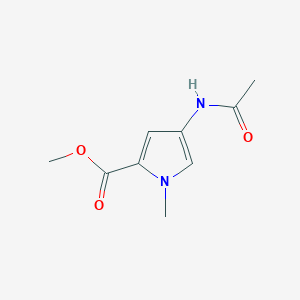
![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
